Zinc BiCarbonate

Übersicht

Beschreibung

Synthesis Analysis

Zinc bicarbonate is typically formed in situ for research purposes . It’s most often produced through the reaction of zinc sulfate and sodium bicarbonate in an aqueous solution . Zinc sulfate (ZnSO4) is dissolved in water. Sodium bicarbonate (NaHCO3) is then added to the solution . The reaction proceeds, and zinc bicarbonate precipitates out of the solution due to its insolubility in water .Chemical Reactions Analysis

Zinc bicarbonate is insoluble in water and decomposes into zinc carbonate (ZnCO3) and carbon dioxide (CO2) when heated . This decomposition is a key chemical reaction involving zinc bicarbonate .Physical And Chemical Properties Analysis

Zinc bicarbonate is a white crystalline solid . It’s insoluble in water and decomposes into zinc carbonate (ZnCO3) and carbon dioxide (CO2) when heated . The molar mass of zinc bicarbonate is 241.39 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of ZnO Nanopowder

Zinc carbonate basic may be used in the preparation of ZnO nanopowder . Nanopowders have a wide range of applications in various fields such as electronics, optics, and materials science due to their unique properties.

Catalyst in Organic Synthesis

Zinc carbonate basic can be employed as a catalyst for the synthesis of methyl phenylcarbamate, via reaction between aniline and dimethyl carbonate . This showcases its potential in facilitating organic synthesis reactions.

Precursor to Zinc Oxide

Zinc carbonate basic can be synthesized from zinc oxide and ammonium hydrogencarbonate in an aqueous medium . The resulting precipitates were studied by thermogravimetry and X-ray diffraction analysis . This process is significant as it provides a method to produce basic zinc carbonate, which can then be used to prepare ZnO.

Study of Physicochemical Properties

The study of basic zinc carbonates (BZCs) is important as their thermolysis gives rise to ultradisperse zinc oxide particles of certain size having desired physicochemical properties . This makes them promising precursors for the preparation of zinc oxide with particle sizes of 10–100 nm .

Formation Kinetics

The kinetics of the formation of basic zinc carbonate by reacting zinc oxide and ammonium hydrogencarbonate in aqueous solution is another area of study . Understanding these kinetics can provide valuable insights into the optimal conditions for the synthesis of basic zinc carbonate.

Material Science

Due to its unique properties, zinc carbonate basic has potential applications in the field of material science. For instance, it can be used in the production of ceramics, glass, and other materials .

Safety And Hazards

Like many chemical compounds, zinc bicarbonate should be handled with care . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound . In case of contact, wash with plenty of soap and water . If it gets into the eyes, rinse cautiously with water for several minutes .

Zukünftige Richtungen

While zinc bicarbonate is not a common compound, it has important applications, particularly in scientific research . It often serves as an intermediary in the study of other zinc compounds and in the biological availability of zinc . Despite its limited stability and commercial usage, zinc bicarbonate plays a pivotal role in various chemical studies and reactions . Its role in facilitating zinc availability in biological systems is of notable interest . More research is needed to explore its potential applications and understand its properties better .

Eigenschaften

IUPAC Name |

zinc;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQDTOLHOFHHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc BiCarbonate | |

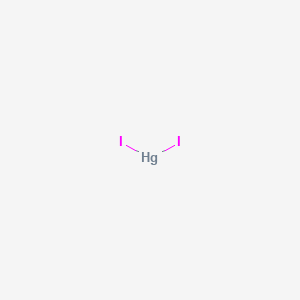

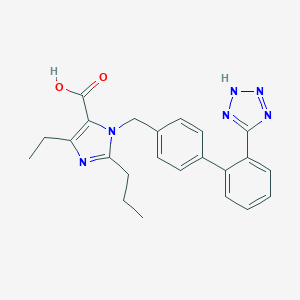

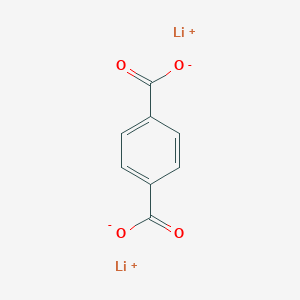

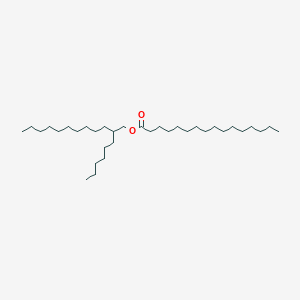

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

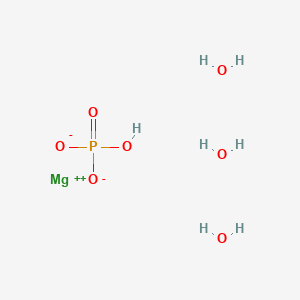

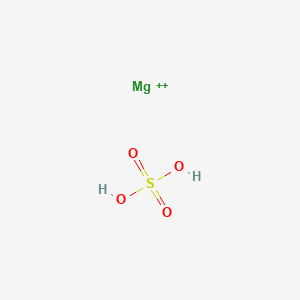

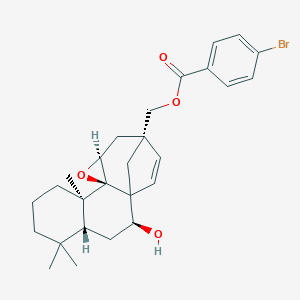

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)